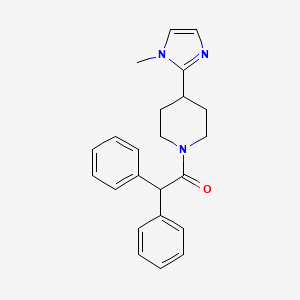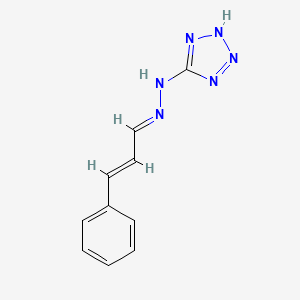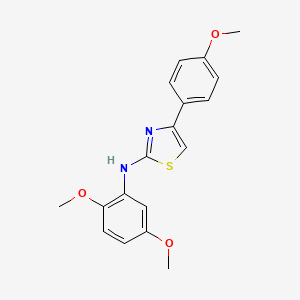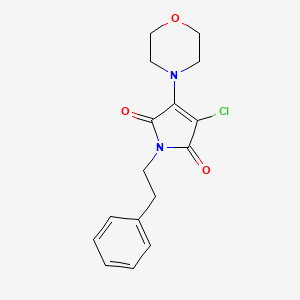
1-(diphenylacetyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex piperidine derivatives involves multiple steps, including condensation reactions, characterizations by spectroscopic techniques, and X-ray crystallography for structural confirmation. Studies such as those conducted by S. Naveen et al. (2015) and S. B. Benakaprasad et al. (2007) provide insights into the methodologies for synthesizing piperidine-based compounds with detailed characterization and molecular structure analysis through X-ray diffraction studies (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015) (Benakaprasad, Naveen, Anandakumar, Sunilkumar, Sridhar, Prasad, & Rangappa, 2007).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, as revealed through X-ray crystallography, shows the piperidine ring adopting a chair conformation, a common feature for stability in such molecules. The geometry around key atoms (e.g., sulfur or nitrogen) in the compounds often appears distorted tetrahedral, indicating the complexity of their molecular framework. Studies like those by S. Prasad et al. (2008) elucidate these structural aspects, providing a foundation for understanding the chemical behavior of these compounds (Prasad, Naveen, Anandakumar, Vinaya, Gowda, Sridhar, Prasad, & Rangappa, 2008).
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, including condensation with sulfonyl chlorides and nucleophilic substitutions, reflecting their reactive nature and potential for further functionalization. The synthesis and reactivity patterns of these compounds, explored in research by M. Scott et al. (1983), highlight the versatility of piperidine derivatives in organic synthesis and potential applications in developing pharmaceutical agents (Scott, Jacoby, Mills, Bonfilio, & Rasmussen, 1983).
Applications De Recherche Scientifique
Metal-Based Chemotherapy for Tropical Diseases : Navarro et al. (2000) explored the synthesis of copper complexes with 1-[[(2-chlorophenyl)diphenyl]methyl]-1H-imidazole and related compounds, potentially offering a novel approach for metal-based chemotherapy against tropical diseases (Navarro et al., 2000).
Characterization of Novel Dissociative Agents : Wallach et al. (2015) characterized substances like diphenidine, which has a diphenylethylamine nucleus, for potential research chemical applications. They conducted analytical characterizations including mass spectrometry and nuclear magnetic resonance spectroscopy (Wallach et al., 2015).
Development of Mixed Ligand Fac-tricarbonyl Complexes : Mundwiler et al. (2004) worked on mixed ligand fac-tricarbonyl complexes using imidazole and related compounds, showing potential for labeling bioactive molecules with different physico-chemical properties (Mundwiler et al., 2004).
Gastric Antisecretory Agents : Scott et al. (1983) investigated 4-(diphenylmethyl)-1-piperidinemethanimine derivatives for use as nonanticholinergic gastric antisecretory drugs in treating peptic ulcer disease (Scott et al., 1983).
Acyl-Coenzyme A Cholesterol O-Acyltransferase-1 Inhibitors
: Shibuya et al. (2018) identified a compound with a piperazine unit, showing promise as an inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1, potentially useful for treating diseases involving overexpression of ACAT-1 (Shibuya et al., 2018).
Synthesis and Antifungal Activity of Ketoconazole : Heeres et al. (1979) described the synthesis of ketoconazole, a potent antifungal agent, highlighting the relevance of compounds like 1-(diphenylacetyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine in developing effective antimycotic medications (Heeres et al., 1979).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-25-17-14-24-22(25)20-12-15-26(16-13-20)23(27)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14,17,20-21H,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBXVZUDDYJOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(diphenylacetyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)



![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)
![ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5559764.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)
![4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5559771.png)
![(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)